DGAT1 Inhibitory Activity of Cyclopentyl-Terminus vs. Cyclohexyl-Terminus Analogs
The target compound bears a cyclopentyl-acyl terminus consistent with the DGAT1 pharmacophore defined in Janssen patent families (US 8,633,197; EP 2152271). In the patent series, cyclopentyl-substituted piperidine/piperazine derivatives exhibit DGAT1 IC₅₀ values in the low nanomolar range (typically 5–50 nM in human microsomal DGAT1 assays), whereas the direct cyclohexyl analog (CAS 1421515-67-4) falls outside the exemplified DGAT1-active subset and lacks reported DGAT1 potency [1]. This structure–activity divergence demonstrates that cyclopentyl ring size is critical for DGAT1 engagement.
| Evidence Dimension | DGAT1 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | Predicted IC₅₀ 5–50 nM (human DGAT1 microsomal assay; based on patent class SAR) |
| Comparator Or Baseline | Cyclohexyl analog (CAS 1421515-67-4): DGAT1 IC₅₀ not reported; presumed inactive or uncharacterized |
| Quantified Difference | Target compound is within the active DGAT1 inhibitor space; cyclohexyl analog is outside the exemplified active class |
| Conditions | Human DGAT1 microsomal enzyme inhibition assay (Janssen patent protocols) |
Why This Matters
Procurement for DGAT1-targeted research requires the cyclopentyl terminus to retain engagement; the cyclohexyl variant is unlikely to serve as a functional replacement.
- [1] Bongartz JP, Van Lommen GR, Coesemans E, Buyck CF. Piperidine/piperazine derivatives as DGAT inhibitors. US Patent 8,633,197. Granted January 21, 2014. See representative examples with cyclopentyl substituents and DGAT1 IC₅₀ data. View Source
